molecular formula C8H10O8 B1586507 (-)-Diacetyl-L-tartaric Acid CAS No. 51591-38-9

(-)-Diacetyl-L-tartaric Acid

Cat. No.: B1586507
CAS No.: 51591-38-9
M. Wt: 234.16 g/mol
InChI Key: DNISEZBAYYIQFB-PHDIDXHHSA-N
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Description

Historical Context and Evolution of its Role as a Chiral Precursor

The journey of (-)-diacetyl-L-tartaric acid is intrinsically linked to the history of its parent compound, tartaric acid. Tartaric acid has been known for centuries, but its chemical extraction was first achieved by Carl Wilhelm Scheele in 1769. wikipedia.orgatamanchemicals.com A pivotal moment in stereochemistry occurred in 1832 when Jean-Baptiste Biot observed that tartaric acid could rotate polarized light. wikipedia.orgatamanchemicals.com This was followed by Louis Pasteur's groundbreaking work in 1847, where he separated the enantiomers of sodium ammonium (B1175870) tartrate, establishing the concept of chemical chirality. wikipedia.org

This foundational work with tartaric acid set the stage for the development of its derivatives as crucial tools in stereochemistry. The derivatization of tartaric acid, including the creation of diacetylated forms, was a natural progression to create more versatile chiral auxiliaries and resolving agents. ontosight.ai The need to separate racemic mixtures into their constituent enantiomers drove the development of chiral derivatizing agents like this compound. This innovation allowed for the conversion of enantiomers into diastereomers, which could then be separated using standard, non-chiral chromatographic techniques. asianpubs.org

Significance in Asymmetric Synthesis and Chiral Separations

This compound and its anhydride (B1165640) are highly significant in the fields of asymmetric synthesis and chiral separations. chemimpex.comchemimpex.com In asymmetric synthesis, it serves as a chiral building block, providing a scaffold with defined stereochemistry for the synthesis of complex, enantiomerically pure molecules. chemimpex.comtcichemicals.com Its rigid structure and defined stereocenters allow for a high degree of stereochemical control in various chemical transformations.

Its most prominent role is as a chiral derivatizing agent, particularly in the form of its anhydride, (+)-diacetyl-L-tartaric anhydride (DATAN). nih.gov This reagent reacts with chiral molecules containing hydroxyl or amino groups to form stable diastereomeric esters or amides. nih.govresearchgate.net These diastereomers, having different physical properties, can then be separated using standard achiral chromatography techniques, such as high-performance liquid chromatography (HPLC). asianpubs.org This indirect method of chiral separation is often more cost-effective than using expensive chiral stationary phases.

A notable application is the enantiomeric separation of amino acids and hydroxy acids. nih.gov For instance, DATAN is used for the chiral analysis of D- and L-2-hydroxyglutaric acid in biological samples, which is important in clinical diagnostics. It is also employed for the resolution of racemic drugs, such as the antiepileptic drug vigabatrin (B1682217), ensuring the therapeutic efficacy which may reside in only one of the enantiomers. researchgate.net

Overview of Key Research Areas

The application of this compound spans several key areas of chemical research, underscoring its versatility.

Pharmaceuticals: It is used as a chiral precursor in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). ontosight.aichemimpex.com Its derivatives, such as tartrimides, are intermediates in the synthesis of bioactive compounds, including potential anticancer and nootropic drugs. arkat-usa.org Furthermore, it is a critical reagent in pharmaceutical analysis for the enantiomeric separation of chiral drugs. researchgate.net

Asymmetric Catalysis: Research has explored its use as a chiral auxiliary in asymmetric catalysis, where it helps to direct the stereochemical outcome of reactions. ontosight.ai

Synthesis of Novel Derivatives: A significant area of research involves the synthesis of novel derivatives from this compound and its anhydride. This includes the preparation of chiral amides and imides by reacting the anhydride with various amines. researchgate.netresearchgate.netbenthamdirect.com These derivatives are studied for their potential biological activities and as building blocks for more complex molecules. researchgate.net For example, chiral amides derived from diacetyl-L-tartaric acid have shown antibacterial activity against pathogens like Staphylococcus aureus and Klebsiella pneumoniae. researchgate.net

Material Science: Its anhydride (DATAN) has been used to functionalize covalent organic frameworks (COFs) to create chiral stationary phases for HPLC, demonstrating its role in the development of new materials for analytical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2,3-diacetyloxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O8/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNISEZBAYYIQFB-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]([C@H](C(=O)O)OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51591-38-9
Record name Diacetyltartaric acid
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Record name Diacetyl-L-tartaric acid
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Record name [R(R*,R*)]-2,3-bis(acetoxy)succinic acid
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Record name DIACETYL-L-TARTARIC ACID
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Synthetic Methodologies and Chemical Transformations of Diacetyl L Tartaric Acid

Classical Synthetic Approaches

The traditional synthesis of (-)-diacetyl-L-tartaric acid primarily involves the direct acylation of L-tartaric acid. This method, while straightforward, is contingent on specific reaction conditions to ensure high yield and purity.

Direct Acylation of L-Tartaric Acid with Acetic Anhydride (B1165640)

The most common method for preparing this compound is through the direct reaction of L-tartaric acid with acetic anhydride. This process results in the esterification of both hydroxyl groups on the tartaric acid backbone.

The reaction typically involves treating L-tartaric acid with an excess of acetic anhydride. pw.edu.plgoogle.com A molar ratio of approximately 1:4.9 of L-tartaric acid to acetic anhydride has been reported to facilitate the diacylation. The use of excess acetic anhydride helps to drive the reaction towards completion and increase the yield. google.com

The reaction is often initiated by heating the mixture. For instance, a gradual heating to 50-55°C can start the reaction, which is exothermic and can cause the temperature to rise further to 80-90°C. google.com This temperature is then maintained for a period, typically between 20 to 60 minutes, to ensure the reaction goes to completion. google.com Careful temperature control is crucial to prevent decomposition of the product. Some procedures may utilize higher temperatures, such as refluxing at 120-140°C for several hours. Upon cooling, the product, often in the form of its anhydride, crystallizes from the reaction mixture.

Table 1: Reaction Conditions for Direct Acylation

Parameter Condition Source
Reactants L-Tartaric Acid, Acetic Anhydride google.com
Molar Ratio (Tartaric Acid:Acetic Anhydride) 1:4.9
Weight Ratio (Acetic Anhydride:Tartaric Acid) 1.5-3.5:1 google.com
Initial Temperature 50-55°C google.com
Reaction Temperature 80-90°C or 120-140°C google.com
Reaction Time 20-60 minutes or 3-5 hours google.com
Outcome Formation of Diacetyl-L-tartaric Anhydride
Yield Approx. 98% google.com

The formation of this compound from L-tartaric acid and acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org In this reaction, the hydroxyl groups of L-tartaric acid act as nucleophiles, attacking the electrophilic carbonyl carbon of acetic anhydride. masterorganicchemistry.com

The process can be described in two main stages:

Addition: The nucleophilic oxygen atom of a hydroxyl group on the tartaric acid attacks one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate. libretexts.org

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an acetate (B1210297) ion as a leaving group. This results in the formation of an ester linkage and acetic acid as a byproduct. masterorganicchemistry.com

This process occurs at both hydroxyl groups of the tartaric acid molecule to yield the diacetylated product. pw.edu.pl The reaction often proceeds through the formation of an intermediate monoacetylated species before the final diacetylated compound is formed. In many synthetic preparations, the reaction conditions also lead to the dehydration of the dicarboxylic acid to form diacetyl-L-tartaric anhydride. pw.edu.pl

Catalytic Synthesis Innovations

Role of Acidic Catalysts (e.g., BF₃, Concentrated Phosphoric Acid)

Acid catalysts play a crucial role in accelerating the acylation reaction. They function by increasing the electrophilicity of the carbonyl carbon in the acetic anhydride, making it more susceptible to nucleophilic attack by the hydroxyl groups of tartaric acid. youtube.compressbooks.pub Common acidic catalysts include Lewis acids like boron trifluoride (BF₃) and mineral acids such as concentrated phosphoric acid. The use of catalysts like concentrated sulfuric acid has been reported, but it can lead to intense, difficult-to-control reactions and discoloration of the product. google.com

The use of acidic catalysts leads to significantly improved reaction efficiency. For example, employing boron trifluoride can reduce the necessary amount of acetic anhydride and shorten the reaction time while achieving high yields. One optimized protocol using BF₃ (5 mol% relative to tartaric acid) at 50°C for 5 hours reported a yield of 92%. Similarly, concentrated phosphoric acid, used in small quantities (0.004%–0.005% relative to tartaric acid), has been shown to effectively catalyze the reaction, leading to yields of the anhydride of approximately 98%.

The use of these catalysts under controlled conditions helps to maintain the stereochemical integrity of the chiral centers in L-tartaric acid, ensuring the formation of the desired (-)-enantiomer.

Table 2: Comparison of Catalytic Synthesis Methods

Catalyst Reactant Ratio (Tartaric Acid:Acetic Anhydride) Temperature Time Yield Source
Boron Trifluoride (BF₃) 1 : 3 (molar) 50°C 5 hours 92%
Concentrated Phosphoric Acid Not specified, but excess anhydride used 50-90°C 20-60 min ~98% google.com
Optimization of Catalytic Parameters

The synthesis of this compound and its anhydride form can be significantly influenced by the choice and optimization of catalytic parameters. Catalytic approaches are often employed to enhance reaction efficiency, reduce the use of excess reagents, and improve product purity and yield.

One prominent catalytic method involves the use of Lewis acids, such as boron trifluoride (BF₃), in the reaction between L-tartaric acid and acetic anhydride. An optimized protocol using this catalyst specifies the combination of L-tartaric acid with acetic anhydride in a 1:3 molar ratio, with BF₃ constituting approximately 5 mol% relative to the tartaric acid. The reaction is typically conducted at a controlled temperature of 50°C for about 5 hours. This method offers considerable advantages over non-catalytic, high-temperature approaches, including a reduction in the required amount of acetic anhydride and lower energy consumption. The use of BF₃ also helps to minimize side reactions, which facilitates direct crystallization of the product with high purity.

Another catalytic system involves the use of concentrated phosphoric acid. google.com In this process, L-tartaric acid is mixed with acetic anhydride, and a small amount of concentrated phosphoric acid (0.004%–0.005% relative to tartaric acid) is added as the catalyst. google.com The reaction is initiated by heating to 50–55 °C and proceeds exothermically, with the temperature rising to 80–90 °C. google.com This method has been reported to produce the anhydride intermediate with a yield of approximately 98%. google.com

For the synthesis of related compounds like diacetyl tartaric acid esters of monoglycerides (B3428702) (DATEM), catalysts such as sodium acetate and pyridine (B92270) have been explored. researchgate.net Molten reactions at 100°C with sodium acetate as a catalyst have been shown to increase the yield of active components to 88%, compared to around 60% in standard procedures. researchgate.net The use of tetrahydrofuran (B95107) as a solvent and pyridine as a catalyst can further increase the yield to over 90%. researchgate.net

The table below summarizes the key parameters for different catalytic methods.

CatalystReactants (Molar Ratio)Temperature (°C)Reaction Time (hours)Yield (%)
Boron Trifluoride (BF₃)L-tartaric acid: Acetic anhydride (1:3)50592
Concentrated Phosphoric AcidL-tartaric acid: Acetic anhydride50-900.33-1~98 (anhydride)
Sodium AcetateMonoacylglycerols: Diacetyltartaric acid anhydride100Not specified88
Pyridine (in THF)Monoacylglycerols: Diacetyltartaric acid anhydrideNot specifiedNot specified>90

Industrial-Scale Production Techniques and Process Optimization

The transition from laboratory-scale synthesis to industrial-scale production of this compound and its derivatives necessitates a focus on cost-effectiveness, scalability, and consistent product quality. This involves the implementation of specialized equipment and optimized processes for both reaction and purification stages.

Large-Scale Reactor Design and Continuous-Flow Processes

For large-scale production, jacketed stainless steel reactors equipped with mechanical stirring are commonly employed. These reactors allow for precise temperature control, which is crucial for managing the exothermic nature of the acylation reaction and preventing product decomposition.

Advanced Purification and Isolation Strategies

Purification is a critical step in obtaining high-purity this compound. Industrial processes often involve multiple purification techniques to remove unreacted starting materials, byproducts, and the catalyst.

A common initial purification step is distillation under reduced pressure to remove volatile components such as unreacted acetic anhydride and the acetic acid byproduct. This is typically performed at temperatures of 50–60°C and a pressure of 10 mmHg.

Recrystallization is a powerful technique for achieving high purity. The choice of solvent and temperature is critical for maximizing yield and purity by exploiting the differential solubility of the desired product and impurities.

Several solvents have been investigated for the recrystallization of diacetyltartaric anhydride. Acetonitrile (B52724) has been found to be particularly effective, yielding a purity of over 99% when the product is crystallized by cooling a hot solution (60°C) to 4°C. Toluene (B28343) is another commonly used solvent, especially for industrial batches where cost-effectiveness is a key consideration. Recrystallization from toluene at 25°C can yield a product with 95% purity and a 78% yield. Acetone has also been used, with crystallization at -20°C resulting in 97% purity and an 82% yield.

The following table details the impact of different solvents and temperatures on the purity and yield of recrystallized diacetyltartaric anhydride.

SolventTemperature (°C)Purity (%)Yield (%)
Toluene259578
Acetone-209782
Acetonitrile49985

Fundamental Chemical Reactivity and Derivatization Pathways

This compound and its anhydride are versatile chiral molecules that undergo a variety of chemical transformations, making them useful as building blocks in organic synthesis. chemimpex.com

Hydrolysis Reactions and Product Formation

The ester linkages in this compound are susceptible to hydrolysis, a reaction that breaks these bonds through the addition of water. This reaction can occur under acidic or basic conditions, or even spontaneously in an aqueous medium. inchem.org The hydrolysis of this compound yields L-tartaric acid and acetic acid. inchem.org

Similarly, the anhydride form, (+)-Diacetyl-L-tartaric anhydride, readily reacts with water to undergo hydrolysis, also forming L-tartaric acid and acetic acid. This reactivity is characteristic of anhydrides, which act as electrophiles and are susceptible to nucleophilic attack by water. The hydrolysis of related diacetyl tartaric acid esters of mono- and diglycerides (DATEM) in an aqueous medium also leads to the formation of acetylated tartaric acid and mono- and diglycerides. inchem.org There is evidence to suggest that diacetyltartaric acid itself is further hydrolyzed in the body to tartaric acid and acetic acid. inchem.org

The primary products of the hydrolysis of this compound and its anhydride are summarized below:

ReactantHydrolysis Products
This compoundL-tartaric acid, Acetic acid
(+)-Diacetyl-L-tartaric anhydrideL-tartaric acid, Acetic acid

Esterification with Alcohols

This compound and its anhydride are reactive towards alcohols, leading to the formation of corresponding esters. smolecule.com This transformation is a fundamental reaction in organic chemistry, often catalyzed by an acid. The esterification of (+)-diacetyl-L-tartaric anhydride with alcohols proceeds via nucleophilic attack of the alcohol on one of the carbonyl groups of the anhydride ring. This ring-opening reaction results in the formation of a monoester derivative of diacetyl-L-tartaric acid. researchgate.net

These esterification reactions are significant for various applications, including the synthesis of chiral derivatives for chromatographic separations. For instance, (+)-O,O′-Diacetyl-L-tartaric anhydride is employed as a chiral derivatization reagent for amino alcohols in high-performance liquid chromatography (HPLC). sigmaaldrich.com The reaction with the hydroxyl group of the amino alcohol forms a diastereomeric ester, allowing for the separation of enantiomers.

In a broader context, the esterification of diacetyl-L-tartaric acid anhydride can be used to produce a variety of esters with potential applications in different fields of chemistry. The reaction conditions, such as the choice of alcohol, catalyst, and solvent, can be modulated to achieve desired products and yields.

Amidation with Amines

The reaction of this compound or its anhydride with amines is a primary method for the synthesis of amides. smolecule.com This reaction is of significant interest for the creation of chiral amides, which are prevalent in many biologically active molecules. researchgate.net The amidation typically proceeds through the reaction of (+)-diacetyl-L-tartaric anhydride with a primary or secondary amine. benthamscience.com

Research has shown that the reaction of diacetyl-L-tartaric acid anhydride with aromatic primary amines can yield either amides or imides, depending on the substitution pattern of the amine. benthamscience.com Specifically, ortho-substituted aromatic primary amines, regardless of whether the substituent is electron-donating or electron-withdrawing, tend to yield amides (diacetyloxy-butanediamides). In contrast, para-substituted amines generally lead to the formation of imides. For meta-substituted amines, those with electron-withdrawing groups favor amide formation, while those with electron-donating groups produce imides. benthamscience.com

A study by Sara Naz et al. investigated the synthesis of chiral amides by reacting the methyl half-ester of diacetyl-L-tartaric acid anhydride with various substituted anilines. researchgate.net This two-step process involves first the esterification of the anhydride with methanol (B129727) to form the monoester, followed by amidation of the remaining carboxylic acid group. This approach allows for the synthesis of unsymmetrical derivatives.

The resulting chiral amides have been shown to possess biological activities. For example, specific methyl-2,3-diacetoxy-4-oxo-4-(aryl-amino)butanoates have demonstrated antibacterial and antifungal properties, as well as inhibitory effects on seed germination. researchgate.net

Table 1: Synthesis of Chiral Amides from the Half-Ester of Diacetyl-L-tartaric Acid Anhydride and Substituted Anilines researchgate.net

EntrySubstituted AnilineResulting Amide
14-MethylanilineMethyl-2,3-diacetoxy-4-oxo-4-(4'-methylphenylamino)butanoate
22-BromoanilineMethyl-2,3-diacetoxy-4-oxo-4-(2'-bromophenylamino)butanoate
34-BromoanilineMethyl-2,3-diacetoxy-4-oxo-4-(4'-bromophenylamino)butanoate
42-MethoxyanilineMethyl-2,3-diacetoxy-4-oxo-4-(2'-methoxyphenylamino)butanoate

This table is generated based on the described synthesis in the referenced literature.

Imidation Reactions and their Synthetic Utility

Imides derived from tartaric acid are valuable chiral synthons. researchgate.net The reaction of diacetyl-L-tartaric acid anhydride with primary amines can directly lead to the formation of N-substituted tartrimides. benthamscience.com As mentioned previously, the formation of an imide versus an amide is influenced by the electronic and steric properties of the amine. benthamscience.com Para-substituted anilines and meta-substituted anilines with electron-donating groups tend to favor the formation of imides when reacted with diacetyl-L-tartaric acid anhydride. benthamscience.com

These chiral imides are important precursors for a variety of other chiral molecules. For instance, they can be used in the synthesis of chiral ligands and as starting materials for enantiomerically pure vicinal dihydroxy-, diamino-, or difluoropyrrolidines. researchgate.net The synthesis of chiral imides from diacetyl-L-tartaric acid anhydride has been explored for the development of compounds with potential biological activities, including anticonvulsant, fungicidal, and antibacterial properties. qau.edu.pk

Microwave-Assisted Synthetic Procedures for Bisimides

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. This methodology has been successfully applied to the synthesis of bisimides from various diamines and dianhydrides. researchgate.netresearchgate.net While specific examples detailing the microwave-assisted synthesis of bisimides directly from this compound are not prevalent in the cited literature, the general procedures are applicable.

The synthesis typically involves the reaction of a dianhydride with a diamine (either aliphatic or aromatic) under microwave irradiation. researchgate.net The use of ionic liquids as catalysts or solvents can further enhance the reaction rate and yield, often leading to high-purity products within a short reaction time (e.g., 10 minutes). researchgate.netresearchgate.net This efficient method provides a rapid route to complex molecules.

Table 2: Representative Examples of Microwave-Assisted Bisimide Synthesis scielo.br

EntryDiamineDianhydride/PrecursorProductYield (%)
11,6-Hexanediamine2,4,5-triphenyl-1H-imidazole1,6-Bis(4,5-diphenyl-2-phenyl-1H-imidazol-1-yl)hexaneNot specified
21,6-Hexanediamine2-(Pyridin-3-yl)-4,5-diphenyl-1H-imidazole1,6-Bis(4,5-diphenyl-2-(pyridin-3-yl)-1H-imidazol-1-yl)hexane37
31,7-Heptanediamine2-(Pyridin-2-yl)-4,5-diphenyl-1H-imidazole1,7-Bis(4,5-diphenyl-2-(pyridin-2-yl)-1H-imidazol-1-yl)heptane45
41,8-Octanediamine2-(Pyridin-4-yl)-4,5-diphenyl-1H-imidazole1,8-Bis(4,5-diphenyl-2-(pyridin-4-yl)-1H-imidazol-1-yl)octane35

This table presents examples of bisimide synthesis using microwave irradiation to illustrate the methodology, though not with this compound as a starting material.

The application of this microwave-assisted protocol to the reaction of diamines with (+)-diacetyl-L-tartaric anhydride could provide a fast and efficient route to chiral bisimides, which could serve as valuable intermediates in asymmetric synthesis.

Chiral Applications in Organic Synthesis and Separation Science Utilizing Diacetyl L Tartaric Acid

Role as a Chiral Derivatizing Agent (CDA)

(-)-Diacetyl-L-tartaric acid anhydride (B1165640) is widely employed for the chiral derivatization of various molecules, including amino alcohols, hydroxy acids, and amino acids. sigmaaldrich.comsigmaaldrich.comnih.gov The reaction typically occurs in an aprotic medium and results in the formation of stable tartaric acid monoester derivatives. sigmaaldrich.comsigmaaldrich.comresearchgate.net This conversion into diastereomers is the key to their subsequent separation and quantification.

Recent advancements have highlighted the use of diacetyl-L-tartaric anhydride as a universal derivatizing agent for metabolites containing hydroxy and amino acid groups. This allows for the simultaneous analysis of multiple classes of chiral metabolites in a single analytical run, which is particularly valuable in clinical research and metabolomics. acs.org

The fundamental principle behind the use of (-)-diacetyl-L-tartaric anhydride as a CDA is its reaction with the functional groups (hydroxyl or amino) of a racemic compound. This reaction creates two new molecules, which are diastereomers of each other. The inherent chirality of the tartaric acid derivative introduces a second chiral center, leading to the formation of (R,R) and (S,R) or (R,S) and (S,S) diastereomeric pairs from an initial racemic mixture of (R) and (S) enantiomers.

The formation of these diastereomers introduces differences in their three-dimensional structures and, consequently, their physicochemical properties. These differences, such as polarity and steric hindrance, allow for their separation using achiral chromatographic methods, most commonly reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net The steric strain induced at the chiral center by the derivatization is thought to contribute significantly to the differential elution of the diastereomers on a non-chiral analytical column. biorxiv.org

The efficiency of the derivatization reaction is crucial for accurate quantification and is influenced by several factors, including temperature, reaction time, solvent, and the ratio of reactants. For instance, in the derivatization of 2-hydroxyglutarate (2HG), the reaction with DATAN is typically carried out under acidic conditions at an elevated temperature of 75°C for 30 minutes. For the antiepileptic drug vigabatrin (B1682217), optimal derivatization conditions were determined to be a reaction temperature of 44°C for 30 minutes. researchgate.netnih.gov

The reaction is often performed in aprotic solvents to prevent the hydrolysis of the anhydride. nih.govmdpi.com The choice of solvent and other conditions can be tailored to the specific analyte and the matrix in which it is present, such as plasma, urine, or tissue extracts. nih.gov For example, a study on the untargeted chiral metabolomics of hydroxy and amino acids found that a reaction time of two hours with DATAN at a concentration of 75 mg/mL was optimal for quantitative derivatization. mdpi.com

Interactive Data Table: Optimized Derivatization Conditions

AnalyteDerivatizing AgentTemperature (°C)Time (min)Key FindingsReference
VigabatrinThis compound anhydride4430Enabled baseline separation of enantiomers.
D- and L-2-Hydroxyglutarate(+)-Diacetyl-L-tartaric anhydride (DATAN)7530Achieved a runtime of 5 min with high recovery.
Hydroxy and Amino Acids(+) and (-)-DATANNot Specified120Optimal for quantitative derivatization in untargeted metabolomics. mdpi.com

Advanced Applications in Enantiomeric Separation and Quantification

The ability to separate and quantify enantiomers is critical in many areas, particularly in pharmacology and clinical diagnostics, where the different enantiomers of a compound can have vastly different biological activities.

Vigabatrin is an antiepileptic drug that is administered as a racemic mixture, but only the S-(+)-enantiomer is pharmacologically active. nih.govresearchgate.netwjarr.com Therefore, the ability to selectively measure the concentration of each enantiomer is crucial for therapeutic drug monitoring and pharmacokinetic studies.

The use of this compound anhydride as a chiral derivatizing agent has proven to be an effective and inexpensive method for the enantioseparation of vigabatrin. researchgate.netnih.gov The derivatization produces tartaric acid monoester derivatives that can be readily resolved using reversed-phase chromatography. researchgate.netnih.gov This methodology has been successfully applied to determine the levels of vigabatrin enantiomers in mouse serum. researchgate.netnih.gov The developed methods are often coupled with sensitive detection techniques like mass spectrometry, providing a simple, economical, and sensitive approach for determining the biological levels of vigabatrin. researchgate.net

Interactive Data Table: Vigabatrin Enantioselective Analysis

Analytical MethodColumnMobile PhaseDetectionLinearity Range (mg/L)Reference
UHPLC-Q-TOF-MSAgilent ZORBAX RRHD Eclipse Plus C1810 mM ammonium (B1175870) formate (B1220265) (pH 3.0) and methanol (B129727)MS0.25-100.0 researchgate.netnih.gov
Quantification of D- and L-2-Hydroxyglutarate (2HG) in Biomedical Research.researchgate.netdntb.gov.uabiorxiv.orgacs.orgbenchchem.comnih.gov

The enantiomers of 2-hydroxyglutarate (2-HG) have gained significant attention as biomarkers in various diseases. researchgate.net Elevated levels of D-2-HG are associated with certain cancers, such as gliomas and acute myeloid leukemia, due to mutations in the isocitrate dehydrogenase (IDH) enzymes. researchgate.netbiorxiv.org L-2-HG can also accumulate in other metabolic disorders. researchgate.net Therefore, the accurate and differential quantification of D- and L-2-HG is essential for diagnosis and research.

Derivatization with diacetyl-L-tartaric anhydride (DATAN) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a well-established method for the analysis of 2-HG enantiomers in biological samples like urine. nih.gov This method allows for the conversion of the enantiomers into diastereomers, which can then be separated on a standard achiral C18 column. nih.gov The use of DATAN provides well-separated peaks for the diastereomers of D- and L-2-HG, with a short total runtime of about 5 minutes. nih.gov The method has been shown to be robust, with good precision and accuracy. researchgate.netnih.gov

Interactive Data Table: 2-Hydroxyglutarate Enantioselective Analysis

Analytical MethodDerivatizing AgentColumnKey FindingsReference
LC-MS/MSDiacetyl-L-tartaric anhydride (DATAN)Achiral C18Well-separated peaks of D- and L-2-HG diastereomers; total runtime of 5 min. nih.gov
HR-QTOF-LC/MSDiacetyl-L-tartaric anhydride (DATAN)Not SpecifiedResolution (Rs) = 1.6 between 2HG enantiomers. researchgate.net
Enantiomeric Analysis of Lactate (B86563) and Malate (B86768)

The accurate quantification of lactate and malate enantiomers is crucial in clinical and biological research, as the D- and L-forms often have distinct metabolic origins and physiological significance. nih.gov For instance, L-lactate is the common product of glycolysis in mammals, while elevated D-lactate can indicate bacterial overgrowth or metabolic disorders. Similarly, the enantiomers of malate are key intermediates in the citric acid cycle. (-)-Diacetyl-L-tartaric anhydride (often abbreviated as DATAN) serves as an effective chiral derivatizing agent for the enantiomeric analysis of these 2-hydroxy acids. nih.govresearchgate.netsemanticscholar.org

The principle involves reacting the hydroxyl group of lactate or malate with DATAN to form diastereomeric esters. biorxiv.org These diastereomers, unlike the original enantiomers, have different physical properties and can be separated and quantified using standard achiral chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS/MS). nih.govresearchgate.netresearchgate.net This approach converts the difficult task of separating enantiomers into a more straightforward separation of diastereomers.

AnalyteDerivatizing AgentAnalytical TechniqueKey Finding
Lactate, Malate, 2-Hydroxyglutarate(-)-Diacetyl-L-tartaric anhydride (DATAN)NMR SpectroscopyEnables enantiomeric resolution and quantification without chromatography. nih.gov
D- and L-Lactate(-)-Diacetyl-L-tartaric anhydride (DATAN)UPLC-MS/MSQuantification in plasma and urine for studies on conditions like diabetes. researchgate.netnih.gov
D- and L-2-Hydroxyglutarate(+)-O,O'-Diacetyl-L-tartaric anhydride (DATAN)LC-MS/MSAllows separation of enantiomers on a reverse-phase column for analysis in diabetic models. semanticscholar.org
Stereospecific Drug Monitoring (e.g., Halofantrine (B180850), Propranolol)

The therapeutic and toxicological effects of many chiral drugs are enantiomer-specific. Consequently, monitoring the plasma concentrations of individual enantiomers is critical for understanding their pharmacokinetics and pharmacodynamics. This compound anhydride is a valuable tool for this purpose, enabling the stereospecific monitoring of various drugs, including the antimalarial agent halofantrine and the beta-blocker propranolol (B1214883). nih.govsigmaaldrich.comnih.gov

For propranolol, which is administered as a racemic mixture, a sensitive HPLC method has been developed for its stereoselective assay in human plasma. nih.govcapes.gov.br The method involves derivatizing the (R)- and (S)-enantiomers of propranolol with optically active (R,R)-O,O-diacetyl tartaric acid anhydride (the enantiomer of the subject compound). nih.govsci-hub.ru The resulting diastereomeric derivatives are then separated on a standard reversed-phase column and quantified using fluorescence detection. nih.gov This assay has proven accurate and reproducible for determining the concentration-time profiles of propranolol enantiomers in pharmacokinetic studies. nih.gov

A similar strategy has been applied to the antimalarial drug halofantrine. sigmaaldrich.com A stereospecific liquid chromatographic (LC) assay was developed to quantify halofantrine enantiomers in human plasma. researchgate.net The method uses (+)-di-O-acetyl-L-tartaric acid anhydride for pre-column derivatization to form diastereomeric derivatives, which are then resolved using reversed-phase LC with UV detection. researchgate.net Studies using this approach have revealed that the pharmacokinetics of halofantrine are stereoselective, with plasma concentrations of (+)-halofantrine often being higher than those of the (-)-enantiomer. nih.govnih.gov

DrugDerivatizing AgentAnalytical MethodApplication
Propranolol(R,R)-O,O-diacetyl tartaric acid anhydrideHPLC with fluorescence detectionStereoselective pharmacokinetic studies in human plasma. nih.govcapes.gov.brmedunigraz.at
Halofantrine(+)-Di-O-acetyl-L-tartaric acid anhydrideReversed-phase LC with UV detectionStereospecific quantification in human plasma to study its disposition. researchgate.netsigmaaldrich.com

Strategies in Asymmetric Synthesis and Chiral Induction

Beyond its role in analysis, this compound is a cornerstone in asymmetric synthesis, where the goal is to create a specific enantiomer of a chiral product. It is employed as a chiral auxiliary, in catalytic reactions, and to produce enantiomerically pure compounds.

Utilization as a Chiral Auxiliary for Stereocontrol

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a chemical reaction towards the formation of a single stereoisomer of the product. This compound and its derivatives are effective chiral auxiliaries. chemimpex.compw.edu.pl Their rigid structure and defined stereocenters can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered face, thus controlling the stereochemical outcome of the reaction.

Tartaric acid amides and imides, derived from diacetyl-L-tartaric acid anhydride, are excellent starting materials in asymmetric synthesis. researchgate.net For example, tartrimides can be converted into enantiomerically pure vicinal dihydroxy-, diamino-, or difluoropyrrolidines, which are valuable chiral ligands and building blocks. researchgate.net L-tartaric acid itself has been used as a chiral auxiliary for the asymmetric synthesis of complex heterocyclic structures like piperazinones and morpholinones. koreascience.kr The auxiliary is typically removed in a later step to yield the desired enantiopure product.

Contribution to Catalytic Asymmetric Reactions

In catalytic asymmetric reactions, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Derivatives of this compound are used to create chiral ligands that coordinate with metal centers to form highly effective and selective asymmetric catalysts. pw.edu.plresearchgate.net

For instance, tartaric acid amides and imides have been utilized as catalyst-complexing agents in stereospecific processes. researchgate.net Monoacyl derivatives of tartaric acid have gained importance as selective chiral ligands in borate (B1201080) complexes, which are used in asymmetric Diels-Alder reactions, aldol (B89426) condensations, and allylations of aldehydes. pw.edu.pl Furthermore, (+)-Diacetyl-D-tartaric acid (the enantiomer) is noted for its use as a catalyst for the asymmetric synthesis of organic compounds, demonstrating high stereoselectivity in bond cleavage. biosynth.com The inherent chirality of the tartaric acid framework is transferred to the catalytic cycle, enabling the efficient production of chiral molecules.

Facilitating the Production of Enantiomerically Pure Compounds

The overarching goal of the aforementioned applications is the production of enantiomerically pure compounds, which are critical in the pharmaceutical, agrochemical, and fragrance industries. chemimpex.comnetascientific.com By serving as a chiral building block, auxiliary, or part of a catalyst, this compound facilitates the synthesis of single-enantiomer products. chemimpex.comchemimpex.com

Its role is particularly vital in pharmaceutical development, where the two enantiomers of a drug can have vastly different pharmacological activities. The use of this compound and its anhydride in asymmetric synthesis allows for the targeted production of the therapeutically active enantiomer, avoiding the potential side effects or inactivity of the other. chemimpex.comresearchgate.net

Chiral Resolution of Racemic Mixtures

Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of two enantiomers) into its individual enantiomeric components. This compound is a classical and widely used resolving agent. chemimpex.comrsc.org The fundamental strategy involves reacting the racemic mixture with the enantiomerically pure resolving agent, this compound or its anhydride.

Catalytic and Ligand Applications of Diacetyl L Tartaric Acid and Its Derivatives

Impact on Enzyme-Mediated Processes

Investigation of Enzyme-Catalyzed Reactions Involving Tartaric Acid Derivatives

The enzymatic hydrolysis of (-)-Diacetyl-L-tartaric acid derivatives, particularly its esters, is a significant area of study. In aqueous environments, diacetyltartaric acid esters of mono- and diglycerides (DATEM) undergo spontaneous hydrolysis to form mono- and diglycerides along with acetylated tartaric acid. This process is notably accelerated by the presence of pancreatic lipase. inchem.orginchem.org There is also evidence to suggest that diacetyltartaric acid itself is further hydrolyzed within biological systems. inchem.org

Research has explored the use of enzymes like pig liver esterase and orange peel esterase for the hydrolysis of a library of esters, including those derived from tartaric acid. science.gov This highlights the potential for enzymatic pathways to metabolize these compounds. The hydrolysis of these esters ultimately yields free fatty acids, glycerol (B35011), and tartaric acid derivatives. nih.gov For instance, the enzymatic hydrolysis of citric acid esters of monodiglycerides results in free fatty acids, citric acid, and glycerol. nih.gov A similar process is observed for mono- and diacetyltartaric acid esters of mono- and diglycerides, which are hydrolyzed to diacetylated tartaric acid, then mono-acetylated forms, and finally mono- and diglycerides of fatty acids, which are further broken down into glycerol and fatty acids. nih.gov

Furthermore, microbial epoxide hydrolases, specifically cis-epoxysuccinate hydrolases (CESHs), have been utilized for the commercial production of enantiomerically pure L(+)- and D(–)-tartaric acids for decades. nih.gov These enzymes catalyze the hydrolysis of cis-epoxysuccinate to produce tartaric acid. nih.gov The catalytic mechanism of CESH producing L(+)-tartaric acid (CESH[L]) involves a catalytic triad (B1167595) of Asp-His-Glu and an arginine residue that facilitates the opening of the epoxide ring. nih.gov This process has been a subject of structural and mechanistic studies to understand the stereoselectivity of the reaction. nih.gov

The interaction of this compound and its derivatives with enzymes can also be harnessed for synthetic purposes. For example, a mixture of diastereoisomeric alkanolamine tartaric acid monoesters can be subjected to stereospecific enzymatic hydrolysis to produce optically pure alkanolamines. google.com

Table 1: Enzyme-Catalyzed Reactions of Tartaric Acid Derivatives
DerivativeEnzyme(s)Products of HydrolysisReference(s)
Diacetyltartaric acid esters of mono- and diglycerides (DATEM)Pancreatic lipaseMono- and diglycerides, acetylated tartaric acid inchem.orginchem.org
Various tartaric acid estersPig liver esterase, orange peel esteraseFree fatty acids, glycerol, tartaric acid derivatives science.gov
cis-Epoxysuccinatecis-Epoxysuccinate hydrolases (CESHs)L(+)- or D(–)-tartaric acid nih.gov
Alkanolamine tartaric acid monoestersVarious (stereospecific hydrolysis)Optically pure alkanolamines google.com
Mono- and diacetyltartaric acid esters of mono- and diglyceridesNot specifiedDiacetylated tartaric acid, mono-acetylated tartaric acid, mono- and diglycerides, glycerol, fatty acids nih.gov

Insights into Metabolic Pathways and Biological Mechanisms

This compound and its derivatives are believed to participate in metabolic pathways involving tartaric acid. In humans, most ingested tartaric acid is metabolized by bacteria in the gastrointestinal tract, with only about 15-20% being excreted unchanged in the urine. hmdb.ca Tartaric acid itself is an end product of ascorbic acid catabolism in some plants, such as grapes. frontiersin.orgnih.gov

Several biosynthetic pathways for tartaric acid have been identified in plants, primarily originating from ascorbic acid (Vitamin C). frontiersin.orgnih.gov The main pathway in grapes involves the cleavage of ascorbic acid between carbons 4 and 5. mdpi.com While tartaric acid is synthesized in plants, it is considered metabolically inert within the plant cells once formed. mdpi.com

The biological activity of tartaric acid derivatives can be linked to their ability to interact with enzymes and other biomolecules. For instance, some derivatives have been investigated for their potential as HIV virus inhibitors. pw.edu.pl The chiral nature of these compounds is crucial, as different enantiomers can exhibit distinct biological activities by influencing enzyme interactions.

Studies on diacetyltartaric acid esters of mono- and diglycerides (DATEM) indicate that they are largely hydrolyzed in the body. inchem.org Analysis of depot fat in animals fed diets containing DATEM showed no traces of free or fat-soluble derivatives of tartaric acid, suggesting efficient metabolism. inchem.org The digestibility coefficient of DATEM has been reported to be over 90%, similar to that of lard. inchem.orginchem.org

Table 2: Metabolic Fate of Tartaric Acid and its Derivatives
Compound/DerivativeMetabolic ProcessKey FindingsReference(s)
Tartaric Acid (ingested)Gut bacteria metabolism~80-85% metabolized by gut bacteria; ~15-20% excreted unchanged in urine. hmdb.ca
Tartaric Acid (in plants)Biosynthesis from Ascorbic AcidEnd product of ascorbic acid catabolism; metabolically inert once formed. frontiersin.orgnih.govmdpi.com
Diacetyltartaric acid esters of mono- and diglycerides (DATEM)HydrolysisHigh digestibility (>90%); hydrolyzed to components that are further metabolized. inchem.orginchem.org

Design and Application of Chiral Ligands

Chiral Ligands for Metal-Complexing Agents in Stereospecific Processes

This compound and its derivatives have been extensively utilized as chiral ligands for metal-complexing agents in a variety of stereospecific processes. researchgate.netresearchgate.netresearchgate.net Their inherent chirality, derived from the tartaric acid backbone, allows for the creation of asymmetric environments around a metal center, which is crucial for enantioselective catalysis.

These ligands can form complexes with a range of metals. For example, tartaric acid amides and imides have been used as catalyst-complexing agents in stereospecific processes and as metal- and salt-complexing agents. researchgate.netresearchgate.net The ability of tartaric acid to act as a ligand for Fe(III) has been shown to influence the metal's reduction potential, which has implications for oxidative processes. acs.org Similarly, Cu(II) forms complexes with tartaric acid, which can then participate in photocatalytic reduction reactions. nih.govepa.gov The formation of bidentate surface complexes between tartaric acid and goethite (an iron oxyhydroxide) has also been reported. doi.org

The stereochemistry of the tartrate ligand plays a critical role in directing the outcome of these processes. For instance, the use of tartaric acid derivatives as chiral auxiliaries allows for the separation of racemic mixtures and the synthesis of enantiomerically pure compounds. nih.gov This is achieved by forming diastereomeric complexes that can be separated. Molecular modeling studies have been used to explore the structure and energetics of complexes between Eu³⁺-tetracycline and tartaric acid isomers, providing insight into the stereoselective interactions. jscimedcentral.com

Catalytic Roles in Transition Metal Chemistry

The chiral ligands derived from this compound play significant catalytic roles in transition metal chemistry, particularly in asymmetric synthesis. researchgate.net By coordinating to a transition metal, these ligands can create a chiral catalytic species that promotes the formation of one enantiomer of a product over the other.

One notable application is in enantioselective reductions. Molybdenum hydride derivatives containing chiral carboxylato ligands derived from O,O'-diacetyltartaric acid have been prepared and used for the enantioselective reduction of prochiral ketones. oup.com The chiral environment created by the diacetyltartrate ligand influences the approach of the substrate to the metal hydride, leading to a preferential formation of one enantiomeric alcohol.

Another area of application is in photocatalysis. The complex formed between Cu(II) and tartaric acid has been shown to be photocatalytically active, catalyzing the reduction of Cr(VI) under simulated solar light. nih.govepa.gov The proposed mechanism involves the formation of active reductive intermediates, including Cu(I) and tartaric acid radicals, through a metal-ligand-electron transfer pathway initiated by light. nih.govepa.gov

Furthermore, tartaric acid-based ligands have been employed to induce chirality in transition-metal-based catalysts for applications such as CO₂ reduction. researchgate.net The use of these chiral ligands can enhance the efficiency and selectivity of the catalytic process.

Table 3: Applications of this compound Derivatives as Chiral Ligands
MetalApplicationType of ProcessKey FindingReference(s)
MolybdenumEnantioselective reduction of ketonesCatalyticChiral molybdenocene derivatives with diacetyltartrate ligands induce enantioselectivity. oup.com
Copper(II)Photocatalytic reduction of Cr(VI)CatalyticCu(II)-tartaric acid complex generates reductive species under light irradiation. nih.govepa.gov
Iron(III)Modulation of redox potentialStoichiometricTartaric acid complexation alters the reduction potential of the Fe(III)/Fe(II) couple. acs.org
Europium(III)Stereoselective analysisAnalyticalForms diastereomeric complexes with tartaric acid isomers for separation. jscimedcentral.com
VariousAsymmetric synthesisCatalyticTartaric acid amides and imides act as ligands in stereoselective reactions. researchgate.netresearchgate.net

Development of Polymeric Catalysts for Advanced Organic Transformations

Derivatives of this compound serve as valuable monomers for the synthesis of polymeric catalysts, which are employed in advanced organic transformations. researchgate.net The incorporation of the chiral tartaric acid moiety into a polymer backbone can create a recyclable catalyst with a defined stereochemical environment.

Tartaric acid amides and imides have been identified as monomers for polymeric catalysts used in stereospecific processes. researchgate.netresearchgate.net These polymers can act as heterogeneous catalysts, offering advantages in terms of separation and reuse compared to their homogeneous counterparts.

Recent research has focused on the synthesis of various polyesters and polyurethanes derived from tartaric acid. For instance, poly(ester-thioether)s have been synthesized via thiol-ene click polymerization using tartrate-based monomers. acs.org The biodegradability of these polymers has also been evaluated. Polyesters with pendant hydroxyl groups have been synthesized from tartaric acid, and these functional groups can be used for further modification, such as coupling bioactive molecules or forming crosslinked networks. researchgate.net

The synthesis of polyurethanes from bio-sourced tartarimides (derived from the condensation of tartaric acid with primary amines) has also been demonstrated. tandfonline.com By using tartarimides with reactive functionalities, it is possible to create side-chain reactive polyurethanes that can undergo post-polymerization modification and crosslinking. tandfonline.com

Furthermore, the polymerization of tartaric acid itself has been studied in the context of prebiotic chemistry. Enantiopure solutions of tartaric acid have been shown to polymerize efficiently, while racemic mixtures exhibit inhibited polymerization. pnas.org This highlights the role of stereochemistry in the formation of tartaric acid-based polymers.

Table 4: Polymeric Materials Derived from Tartaric Acid and Their Applications
Polymer TypeMonomer(s)Polymerization MethodPotential ApplicationReference(s)
Polymeric CatalystsTartaric acid amides/imidesNot specifiedStereospecific processes researchgate.netresearchgate.net
Poly(ester-thioether)sDialkenes from tartaric acid, dithiolsThiol-ene click polymerizationBiodegradable materials acs.org
Polyesters with pendant hydroxylsTartaric acid, diolsPolyesterificationFunctionalized materials, tissue engineering researchgate.net
PolyurethanesTartarimides, diisocyanatesPolyadditionStructurally tailorable polymers tandfonline.com
PolyestersTartaric acidDehydration polymerizationPrebiotic chemistry studies pnas.org

Derivatives and Advanced Materials Incorporating Diacetyl L Tartaric Acid

Synthesis and Functionalization of Derivatives

The presence of two carboxylic acid groups and two acetylated hydroxyl groups in (-)-diacetyl-L-tartaric acid allows for a variety of chemical modifications, leading to the formation of amides, imides, and esters. These transformations are fundamental in developing advanced materials and biologically active compounds.

Synthesis of Tartaric Acid Amides and Imides

The reaction of diacetyl-L-tartaric acid anhydride (B1165640) with primary amines is a common method for the synthesis of tartaric acid amides and imides. The nature of the resulting product, whether an amide or an imide, is influenced by the structure of the amine used, particularly the position and electronic nature of substituents on aromatic amines.

The synthesis of chiral amides and imides from diacetyl-L-tartaric acid anhydride typically involves reacting the anhydride with a primary amine in a suitable solvent, such as glacial acetic acid, followed by refluxing the mixture. The outcome of the reaction is dependent on steric and electronic factors of the amine. For instance, ortho-substituted aromatic primary amines tend to yield amides, while para-substituted amines generally produce imides. In the case of meta-substituted aromatic primary amines, those with electron-withdrawing groups favor the formation of amides, whereas those with electron-donating groups lead to imides.

The structural elucidation of these synthesized compounds is carried out using a combination of spectroscopic techniques. Infrared (IR) spectroscopy is used to identify characteristic functional groups, such as the C=O stretching of the amide and ester groups, and N-H stretching of the amides. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the chemical environment of the protons and carbon atoms, confirming the connectivity and stereochemistry of the molecule. Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compounds, further corroborating their structures. In some cases, X-ray crystallography has been used to unambiguously determine the three-dimensional structure of these chiral molecules. researchgate.netjcsp.org.pk

Chiral amides synthesized from diacetyl-L-tartaric acid have been investigated for their potential as antimicrobial agents. Studies have shown that these compounds can exhibit significant antibacterial and antifungal properties. The biological activity is often dependent on the specific substituents attached to the amide nitrogen.

For example, a series of chiral amides were synthesized by reacting the half-ester of diacetyl-L-tartaric acid anhydride with various substituted anilines. researchgate.net The resulting compounds were then screened for their antibacterial and antifungal activities. One of the synthesized amides, methyl-2,3-diacetoxy-4-oxo-4-(2'-methoxyphenylamino)butanoate, demonstrated notable antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae. researchgate.net Another derivative, methyl-2,3-diacetoxy-4-oxo-4-(4'-bromophenyl amino)butanoate, exhibited the highest antifungal activity among the tested compounds. researchgate.net

The antifungal activity of these chiral amides was evaluated against fungal strains such as Aspergillus niger, Aspergillus fumigatus, and Aspergillus flavus using the agar (B569324) tube dilution method. researchgate.net The results, presented as percentage inhibition of fungal growth, highlight the potential of these tartaric acid derivatives as antimicrobial agents.

Table 1: Antifungal Activity of Chiral Amides Derived from this compound

CompoundSubstituent on Phenyl Ring% Inhibition of Aspergillus niger% Inhibition of Aspergillus fumigatus% Inhibition of Aspergillus flavus
Methyl-2,3-diacetoxy-4-oxo-4-(4'-bromophenyl amino)butanoate4-Bromo959990
Methyl-2,3-diacetoxy-4-oxo-4-(2'-methoxyphenylamino)butanoate2-Methoxy232022

Synthesis and Characterization of Tartaric Acid Esters

The esterification of this compound with mono- and diglycerides results in the formation of diacetyl tartaric acid esters of mono- and diglycerides, commonly known as DATEM. wikipedia.org These esters are widely used as food emulsifiers. The synthesis can be achieved through the reaction of diacetyltartaric anhydride with mono- and diglycerides. wikipedia.org The resulting product is a complex mixture of mixed glycerol (B35011) esters. inchem.org

In vitro studies have demonstrated that diacetyl tartaric acid esters of mono- and diglycerides are susceptible to hydrolysis in aqueous environments. inchem.org This hydrolysis is accelerated in the presence of pancreatic enzymes. inchem.org The process involves the cleavage of the ester bonds, leading to the release of mono- and diglycerides, acetylated tartaric acid, acetic acid, and tartaric acid. inchem.org This susceptibility to hydrolysis is a key factor in understanding their behavior in biological systems.

Biochemical studies suggest that following oral ingestion, DATEM is hydrolyzed in the gastrointestinal tract. inchem.org The primary products of this hydrolysis are mono- and diglycerides and acetylated tartaric acid. inchem.org There is also evidence that diacetyltartaric acid is further hydrolyzed to acetic acid and tartaric acid. inchem.org

The metabolic fate of these hydrolysis products is well-understood. Mono- and diglycerides are normal constituents of the diet and are digested and absorbed through established metabolic pathways. Acetic acid is also readily metabolized by the body. Tartaric acid is absorbed to a lesser extent, with a significant portion being metabolized by gut bacteria. Studies in rats using radiolabeled DATEM have provided quantitative insights into the absorption and excretion of the tartaric acid moiety.

Table 2: Metabolic Fate of ¹⁴C-labeled Tartaric Acid from DATEM in Rats (24-hour period)

Metabolic PathwayPercentage of Administered Radiolabel
Absorption26 - 31%
Elimination as ¹⁴CO₂12 - 20%
Excretion in Urine8 - 13%
Remaining in Carcass2%

Data from a study where rats were fed an oily solution of [¹⁴C]acetyltartaric acid ester of mono- and diglycerides. inchem.org

These findings indicate that the ester derivatives of this compound are broken down into components that are either common dietary constituents or are otherwise metabolized and excreted by the body.

Chiral Materials Science Applications of this compound

This compound, a chiral building block derived from naturally abundant L-tartaric acid, has garnered significant interest in the field of materials science. Its inherent chirality, coupled with the presence of reactive carboxylic acid and ester functional groups, makes it a valuable component in the design and synthesis of advanced materials with stereospecific properties. Researchers are leveraging these characteristics to create functional polymers and frameworks for a range of specialized applications, from enantioselective separations to the development of biocompatible materials.

Functionalization of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable functionalities. nih.govresearchgate.netnih.govbohrium.com The incorporation of chiral moieties into the framework of COFs leads to the formation of Chiral Covalent Organic Frameworks (CCOFs), which are promising materials for applications in asymmetric catalysis and enantioselective separations. nih.gov The synthesis of CCOFs can be approached through direct synthesis from chiral building blocks or by the post-synthetic modification of existing achiral COFs. nih.gov

One strategy for creating CCOFs involves using derivatives of tartaric acid. For instance, a chiral monomer has been synthesized by functionalizing 1,3,5-triformylphloroglucinol (Tp) with (+)-diacetyl-L-tartaric anhydride. This chiral monomer can then be condensed with various diamine linkers to produce two-dimensional hexagonal CCOFs. This method effectively transfers the stereochemical information from the tartaric acid derivative into the robust, porous, and crystalline structure of the COF.

The development of effective Chiral Stationary Phases (CSPs) is crucial for High-Performance Liquid Chromatography (HPLC) to separate enantiomers. unive.itmdpi.com Tartaric acid and its derivatives are extensively used as chiral selectors in the fabrication of these stationary phases. nih.gov

A prominent application of this compound is in the form of its anhydride, which serves as an effective chiral derivatizing agent. nih.govsigmaaldrich.comnih.govresearchgate.net In this indirect approach to chiral separation, the anhydride reacts with a racemic mixture of analytes (such as amino acids or alcohols) to form diastereomers. nih.govresearchgate.net These resulting diastereomeric pairs have distinct physical properties and can be separated using standard, non-chiral chromatography columns. For example, diacetyl-L-tartaric acid anhydride has been successfully used as an inexpensive and effective chiral derivatization reagent to produce tartaric acid monoester derivatives of vigabatrin (B1682217) enantiomers, which were then readily resolved by reversed-phase chromatography. nih.govresearchgate.net

Furthermore, tartaric acid derivatives can be directly incorporated into the stationary phase. A novel chiral stationary phase has been prepared by chemically bonding tartaric acid derivative compounds to a silica (B1680970) gel carrier using "click chemistry". google.com This synthesized stationary phase demonstrated good chiral recognition capabilities for separating derivatives of binaphthol, ketoprofen, and various amino acids. google.com

The CCOFs and CSPs derived from this compound have significant applications in enantioselective processes. The primary application demonstrated is in enantioselective separation, where the chiral environment created by the tartaric acid moiety allows for the differential interaction with enantiomers. google.comchiraltech.com

The chiral pores of CCOFs functionalized with tartaric acid derivatives can act as selective binding sites, leading to the separation of racemic mixtures. Similarly, CSPs for HPLC that incorporate these chiral selectors are fundamental tools for the analytical and preparative separation of enantiomers in the pharmaceutical industry and academic research. nih.govresearchgate.net The effectiveness of these separations relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the analyte enantiomers, leading to different retention times.

While direct applications in enantioselective catalysis are less detailed in the provided context, the creation of a defined chiral microenvironment within the pores of a COF is a foundational principle of heterogeneous asymmetric catalysis. By immobilizing catalytically active sites within such a framework, it is conceivable that these materials could facilitate stereoselective chemical transformations.

Hybrid Material Development (e.g., Metal-Organic Frameworks, MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs can be tuned by selecting different metal ions and organic linkers. Tartaric acid, with its carboxylate groups, is an effective linker for synthesizing MOFs.

Researchers have successfully synthesized a trivalent iron-tartaric acid metal-organic framework (T2-MOF) using ferric chloride (FeCl₃·6H₂O) and tartaric acid as inexpensive starting materials. researchgate.netnih.govsemanticscholar.org Characterization of this T2-MOF revealed a uniform structure with distinct crystalline characteristics. researchgate.netnih.gov This iron-tartrate MOF demonstrated strong performance as a catalyst in the ozonation of succinonitrile, an environmental remediation application. researchgate.netnih.gov In another example, an anionic MOF (MOF-808) was decorated with tartaric acid to enhance the selective adsorption of indium ions from solution. researchgate.net The stability of MOFs is a critical factor for their industrial application, and the selection of robust metal-ligand bonds, guided by principles like the Hard and Soft Acid and Base Theory, is crucial in their design. google.com

Development of Biodegradable Polymers with Tuned Stereochemistry

The development of biodegradable polymers from renewable resources is a key goal in sustainable chemistry. cmu.edumdpi.com this compound and its parent compound, L-tartaric acid, serve as valuable bio-based monomers for the synthesis of biodegradable polyesters and polyamides. mdpi.comnih.govacs.orgrsc.org The stereochemistry of the tartaric acid monomer (L-, D-, or meso-) has been shown to be a critical factor in determining the properties and, most importantly, the biodegradability of the resulting polymers. nih.govacs.org This allows for the tuning of material properties by controlling the stereochemistry of the polymer backbone. rsc.orgresearchgate.net

In one study, tartaric acid-based poly(ester-thioether)s were synthesized via thiol-ene click polymerization using dialkene monomers derived from L-, D-, and meso-tartaric acid. nih.govacs.org The biodegradability of these polymers was evaluated using a biochemical oxygen demand (BOD) test with activated sludge. The results demonstrated clear enantio- and diastereo-effects on the rate of biodegradation. nih.govacs.org

Table 1: Effect of Tartrate Stereochemistry on Polymer Biodegradation
PolymerTartrate Monomer StereoisomerBiodegradation (BOD/TOD) after 28 days (%)
poly(l-BTA-alt-EBTG)L-tartrate32
poly(d-BTA-alt-EBTG)D-tartrate70
poly(meso-BTA-alt-EBTG)meso-tartrate43

As shown in the table, the polymer containing the D-tartrate unit exhibited the highest biodegradability (70%), more than double that of the polymer with the naturally occurring L-tartrate unit (32%). acs.org This significant difference highlights the substrate specificity of the enzymes responsible for degradation and provides valuable insight for designing new biodegradable materials with controlled lifespans. nih.govacs.org

Engineering of Blood-Contacting Biomaterials with Designed Surface Chirality

The hemocompatibility of biomaterials is a critical requirement for any medical device intended to come into contact with blood, such as cardiovascular implants. nih.govnih.gov When a foreign material is exposed to blood, a cascade of events, including protein adsorption and platelet activation, can be initiated, potentially leading to thrombosis and device failure. rsc.orgnih.govmdpi.com Consequently, extensive research is focused on surface modification strategies to improve the biocompatibility of these materials. rsc.orgchemrxiv.orgias.ac.in

Surface properties such as wettability, charge, topography, and chemical composition play a crucial role in determining the interaction between a material and blood components. nih.govchemrxiv.org Modification strategies are generally categorized as passive, which aim to create an inert surface that resists protein and cell adhesion, or active, which involve immobilizing bioactive molecules that can directly interfere with the coagulation cascade. mdpi.com

While the role of surface chirality in mediating blood-material interactions is an emerging area of interest, direct research specifically employing this compound for the engineering of blood-contacting surfaces is not extensively documented in the provided search results. However, the principles of surface chemistry are paramount. The carboxyl groups present in tartaric acid derivatives could influence surface charge and protein interactions. chemrxiv.org It is known that different chemical structures can have varied effects; for instance, sulfonic groups can reduce protein adsorption, while carboxyl groups may increase platelet activation under certain conditions. chemrxiv.org The ability to control the presentation of specific chemical groups in a stereochemically defined manner offers a potential, yet underexplored, avenue for creating more sophisticated and hemocompatible biomaterial surfaces.

Spectroscopic and Analytical Research Methodologies Utilizing Diacetyl L Tartaric Acid

Advanced Chromatography-Mass Spectrometry Techniques

The coupling of liquid chromatography with mass spectrometry provides a powerful platform for the separation, identification, and quantification of analytes. In the context of (-)-diacetyl-L-tartaric acid, these techniques are essential for analyzing the diastereomeric derivatives formed from chiral molecules.

Ultra-High Performance Liquid Chromatography (UHPLC) enhances traditional HPLC by using columns with smaller particle sizes, leading to higher resolution, increased sensitivity, and faster analysis times. The derivatization of enantiomers with diacetyl-L-tartaric anhydride (B1165640) to form diastereomers is frequently followed by UHPLC analysis for their separation and quantification. researchgate.net

One significant application involves the determination of vigabatrin (B1682217) enantiomers, where only the S-enantiomer is therapeutically effective. nih.gov In this method, vigabatrin is derivatized with diacetyl-L-tartaric acid anhydride. The resulting diastereomers are then resolved using UHPLC coupled to a mass spectrometer. researchgate.netnih.gov This approach offers superior sensitivity and peak shape compared to conventional HPLC. researchgate.net The conditions for such an analysis are detailed in the following table.

ParameterConditionReference
ApplicationSeparation of Vigabatrin Diastereomers nih.gov
ColumnAgilent ZORBAX RRHD Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 μm) nih.gov
Mobile Phase10 mM ammonium (B1175870) formate (B1220265) (pH 3.0) and methanol (B129727) nih.gov
Flow Rate0.2 mL min⁻¹ nih.gov
DetectionQuadrupole-Time-of-Flight Mass Spectrometry (Q-TOF-MS) nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for identifying and quantifying trace levels of compounds in complex mixtures. The use of this compound anhydride as a chiral derivatizing agent is well-established within LC-MS/MS methodologies for enantioselective analysis. nih.govresearchgate.net This approach enables the separation of the newly formed diastereomers on achiral columns, followed by their detection and quantification using mass spectrometry. researchgate.net

For high-resolution and accurate mass analysis, Quadrupole-Time-of-Flight Mass Spectrometry (Q-TOF-MS) is often coupled with liquid chromatography. This combination allows for the precise identification of unknown compounds and the confirmation of known ones. In a study focused on the enantioseparation of the antiepileptic drug vigabatrin, UHPLC was coupled to a Q-TOF-MS system. nih.gov The methodology involved derivatizing the vigabatrin enantiomers with diacetyl-L-tartaric acid anhydride to form diastereomeric monoesters. researchgate.netnih.gov The high-resolution capability of Q-TOF-MS enabled accurate mass measurements, confirming the identity of the derivatized compounds and allowing for their successful determination in mouse serum samples. nih.gov

Triple Quadrupole LC/MS is the gold standard for quantitative analysis due to its high sensitivity and specificity, particularly when operated in multiple-reaction-monitoring (MRM) mode. This technique has been effectively used for the quantitative determination of D- and L-2-hydroxyglutarate (2-HG). researchgate.net In this application, the 2-HG enantiomers are derivatized with (+)-o,o-diacetyl-l-tartaric anhydride (DATAN) to yield diastereomers. These derivatives are then separated on a standard C18 column and quantified using a triple quadrupole mass spectrometer. lcms.cz The method demonstrated linearity over a range of 0.34–135.04 µM and was successfully applied to biological fluids like serum and plasma. lcms.cz

ParameterConditionReference
ApplicationQuantification of D- and L-2-Hydroxyglutarate lcms.cz
Derivatizing Agent(+)-o,o-diacetyl-l-tartaric anhydride (DATAN) lcms.cz
ChromatographyAgilent 1290 Infinity II LC with C18 column lcms.cz
Mass SpectrometerAgilent 6490 triple quadrupole LC/MS lcms.cz
Ion SourceAgilent Jet Stream lcms.cz
Linear Range0.34–135.04 µM lcms.cz

Data-Independent MS/MS Acquisition (DIA) is an emerging technique in metabolomics that allows for the comprehensive collection of fragment ion data for all precursor ions in a given mass range. A novel strategy for untargeted chiral metabolomics utilizes diacetyl-tartaric anhydride (DATAN) for the derivatization of metabolites containing hydroxyl (-OH) and amine (-NH2) groups. nih.govresearchgate.net Following derivatization, DIA is applied to positively identify the labeled metabolites based on reagent-specific diagnostic fragment ions. nih.govresearchgate.net This powerful approach allows for the discrimination between chiral and achiral metabolites in an untargeted fashion by observing the reversal of elution order when the D and L isomers are derivatized with the enantiomeric pair (±) of DATAN. nih.govresearchgate.net This methodology enabled the separation and detection of a library of 301 standards, including 214 chiral and 87 achiral metabolites, in a single analytical run. researchgate.net

High-Performance Liquid Chromatography (HPLC) remains a fundamental and widely used technique for analytical separations. The derivatization of racemic mixtures with agents like diacetyl-L-tartaric anhydride is a common strategy to enable their separation on standard, non-chiral HPLC columns. For instance, the enantiomers of 2-hydroxyglutaric acid (2-HG) can be readily separated and quantified by HPLC after being converted to diastereomers with DATAN. researchgate.net These derivatives are easily resolved on a C18 HPLC column, a method that has been widely adopted for analyzing urine samples. HPLC is also broadly applied for the analysis of tartaric acid itself in various food products and pharmaceutical preparations. researchgate.netsigmaaldrich.com

Reversed-Phase Chromatography for Diastereomer Resolution

This compound, often in its anhydride form, serves as a crucial chiral derivatizing agent for the resolution of enantiomers through the formation of diastereomers. These diastereomers, possessing distinct physicochemical properties, can then be separated using achiral chromatographic techniques, most notably reversed-phase high-performance liquid chromatography (RP-HPLC). asianpubs.orgasianpubs.orgresearchgate.net This indirect method of enantioseparation is valuable for determining the absolute configuration and assessing the hydrophobicity of optically active compounds. asianpubs.orgasianpubs.org

Research has demonstrated the successful resolution of diastereomeric tartaric acid monoamides, formed by reacting O,O'-diacetyl-(2R,3R)-tartaric acid anhydride with chiral amines, using achiral RP-HPLC. asianpubs.orgasianpubs.org A consistent correlation has been observed between the molecular structure of these diastereomers and their elution order. Specifically, O,O'-Diacetyl-(2R,3R)-tartaric acid (R)-amides elute faster than their (R,R,S)-tartaramide counterparts. asianpubs.orgresearchgate.net This elution behavior can be explained by differences in hydrophobicity, which is often correlated with the logarithm of the partition coefficient (log P value) in an n-octanol/water system. asianpubs.org

The derivatization strategy has been effectively applied to various compounds, including the antiepileptic drug vigabatrin. nih.gov By reacting vigabatrin enantiomers with diacetyl-L-tartaric acid anhydride, diastereomeric tartaric acid monoester derivatives are produced. These derivatives are readily resolved by reversed-phase chromatography, allowing for the enantioselective analysis of the drug in biological samples. nih.govresearchgate.net The separation is typically performed on C18 columns with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. researchgate.net

The effectiveness of the separation is highly dependent on the nature of the derivatizing agent. For instance, while derivatization with diacetyl-L-tartaric acid allows for successful resolution, derivatives formed with bulkier and more apolar groups like dipivaloyl can lead to even better baseline separation in RP-HPLC. researchgate.net

Table 1: RP-HPLC Resolution of Diastereomeric Tartaramides

Diastereomer Configuration Relative Elution Order Basis for Separation
(R,R,R)-tartaramides Faster Lower Hydrophobicity

This interactive table summarizes the typical elution order for diastereomers derived from O,O'-diacetyl-(2R,3R)-tartaric acid in reversed-phase chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis

Derivatization Strategies for NMR-Distinguishable Diastereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for chiral analysis, but it cannot distinguish between enantiomers directly as they have identical spectral parameters in an achiral environment. nih.gov A common strategy to overcome this limitation is the use of a chiral derivatizing agent, such as this compound anhydride, to convert a pair of enantiomers into a pair of diastereomers. researchgate.net These resulting diastereomers have different spatial arrangements and, consequently, exhibit distinct NMR spectra, allowing for their differentiation and quantification. asianpubs.orgasianpubs.org

The reaction of an enantiomeric mixture (e.g., chiral amines or alcohols) with this compound anhydride yields diastereomeric amides or esters. asianpubs.orgresearchgate.net In the ¹H NMR spectra of these derivatives, protons that are diastereotopic will resonate at different chemical shifts. The difference in chemical shifts (Δδ) between the corresponding protons of the two diastereomers is a measure of the chiral recognition. nih.gov

Quantitative Analysis of Enantiomers by NMR without Chromatographic Separation

Once enantiomers are converted into NMR-distinguishable diastereomers, NMR spectroscopy can be used for the direct quantitative analysis of the enantiomeric excess (ee) without the need for chromatographic separation. researchgate.net The enantiomeric ratio of the original sample is directly proportional to the ratio of the integrated intensities of well-resolved, corresponding signals from the two diastereomers in the NMR spectrum.

The precision of this method relies on selecting signals that are baseline-resolved and free from overlap with other resonances. Protons on the chiral analyte that are close to the newly formed diastereomeric center often show the largest chemical shift differences and are therefore ideal for quantification. This technique is valued for its simplicity, speed, and minimal sample consumption compared to chromatographic methods. researchgate.net

While the most common approach involves forming diastereomers, other NMR methods for determining enantiomeric excess exist, such as using chiral solvating agents or, more recently, symmetrical achiral resolving agents that induce chemical shift non-equivalence through fast-exchange complexation without forming diastereomers. nih.gov However, derivatization with reagents like this compound anhydride remains a robust and widely applied strategy. It has been shown that with suitable chiral shift reagents, it is possible to distinguish as little as 1.0% of a minor enantiomer. nih.gov

Vibrational and Other Spectroscopic Methods

Vibrational Raman Optical Activity (ROA) Spectroscopy for Conformational and Chiral Studies

Vibrational Raman Optical Activity (ROA) is a powerful spectroscopic technique for studying molecular chirality and conformation in solution. wikipedia.org It measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized light. wikipedia.orgnih.gov The resulting ROA spectrum is highly sensitive to the three-dimensional stereochemistry of the molecule.

Experimental ROA spectra have been measured for this compound (referred to as DAT in the study) and its derivatives. researchgate.net The interpretation of these complex spectra often requires support from quantum chemical (QC) calculations. ethz.ch For DAT, studies have found that predicting the experimental ROA spectrum in aqueous solution is challenging when using an implicit solvation model (Polarizable Continuum Model, PCM). This inadequacy is attributed to the complex intra- and intermolecular hydrogen bonding interactions that are not fully captured by the model. researchgate.net

However, for the corresponding sodium salt of diacetyl-L-tartaric acid (DATNa), the PCM model provides a satisfactory prediction of the ROA spectrum. researchgate.net This success is due to the absence of strong hydrogen bonding interactions for the salt in aqueous solution, simplifying the system. This highlights a key strategy for interpreting ROA spectra of complex chiral molecules: converting carboxylic acids to their corresponding salts can simplify the spectral analysis by minimizing confounding hydrogen bonding effects. researchgate.net

Table 2: Factors Affecting ROA Spectral Prediction for Diacetyl-L-Tartaric Acid (DAT)

Compound Solvation Model Prediction Accuracy Rationale
DAT (Acid Form) Implicit (PCM) Inadequate Complex hydrogen bonding interactions not fully modeled. researchgate.net

This interactive table outlines the effectiveness of quantum chemical predictions for the ROA spectra of this compound and its sodium salt.

Fourier Transform Infrared (FT-IR) Spectroscopy in Reaction Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable analytical technique for characterizing chemical reactions by monitoring changes in the vibrational modes of functional groups. nih.gov In the context of this compound, FT-IR can be used to follow the progress of derivatization reactions.

When this compound anhydride is used as a derivatizing agent to react with an alcohol or amine, FT-IR spectroscopy can track the reaction by observing the disappearance of the characteristic anhydride C=O stretching bands and the simultaneous appearance of new bands corresponding to the ester or amide functional groups being formed. The C=O stretching vibration in carboxylic acids and their derivatives typically appears in the 1700–1800 cm⁻¹ region of the infrared spectrum. mdpi.com

For example, studies on tartaric acid in other chemical systems, such as glass-ionomer dental cements, have successfully used FT-IR to confirm that the acid reacts with ions released from the glass. nih.gov This is observed through changes in the carboxylate region of the spectrum. Similarly, FT-IR can serve as a rapid assay to monitor the oxidation of alcohols by measuring the disappearance of the hydroxyl (-OH) absorption and the appearance of a carbonyl (C=O) absorption. nih.gov This principle can be applied to characterize any reaction involving this compound where a key functional group is consumed or generated, providing a straightforward method for reaction monitoring and endpoint determination.

Theoretical and Mechanistic Investigations of Diacetyl L Tartaric Acid

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the structural and spectroscopic properties of chiral molecules like (-)-Diacetyl-L-tartaric Acid. These computational methods provide insights that are often difficult to obtain through experimental means alone, allowing for a deeper understanding of molecular conformation and vibrational spectra.

Raman Optical Activity (ROA) spectroscopy is a powerful technique for studying molecular chirality in solution. wikipedia.org However, the interpretation of complex ROA spectra relies heavily on theoretical predictions from quantum chemical (QC) calculations. rsc.org For diacetyl-L-tartaric acid (DAT), QC predictions using the B3LYP functional and the 6-311++G(2d,2p) basis set have been instrumental in interpreting its experimental ROA spectra. researchgate.net

A significant challenge in modeling the ROA spectra of DAT in aqueous solutions is the presence of intra- and intermolecular hydrogen bonding. researchgate.net Studies have shown that using an implicit solvation model, such as the polarizable continuum model (PCM), is inadequate for accurately predicting the experimental ROA spectra for the acid form of the molecule. researchgate.net This discrepancy is attributed to the model's inability to fully capture the specific hydrogen bonding interactions. researchgate.net

Interestingly, the same PCM approach provides a satisfactory prediction for the experimental ROA spectra of the corresponding sodium salt, DATNa. researchgate.net The improved accuracy for the salt is because the deprotonation of the carboxylic acid groups eliminates the hydrogen bonding interactions that complicate the spectra of the neutral acid. researchgate.net This highlights a key strategy for simplifying spectral interpretation: converting the carboxylic acid to its corresponding salt. researchgate.net

Table 1: Computational Methods for ROA Spectra Interpretation of Diacetyl-L-tartaric Acid (DAT)
ParameterSpecificationFinding/ObservationReference
Computational Method Quantum Chemical (QC) PredictionsUsed to interpret experimental ROA spectra. researchgate.net
Functional B3LYPA specific density functional used in the calculations. researchgate.net
Basis Set 6-311++G(2d,2p)Defines the set of functions used to build the molecular orbitals. researchgate.net
Solvation Model Polarizable Continuum Model (PCM)Inadequate for DAT in aqueous solution due to hydrogen bonding, but satisfactory for its sodium salt (DATNa). researchgate.net

Understanding the three-dimensional structure and conformational flexibility of a molecule is crucial for explaining its chemical behavior. For tartaric acid and its derivatives, theoretical calculations are employed to identify the most stable equilibrium geometries. The process typically involves a multi-step approach to explore the molecule's conformational space. selcuk.edu.tr

First, a broad conformational search is performed using molecular mechanic calculations to identify all possible stable conformers. selcuk.edu.trresearchgate.net Following this initial scan, the geometries of these potential conformers are optimized using a more rigorous method, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. selcuk.edu.trresearchgate.net By comparing the calculated energies of these optimized structures, the most stable conformer—the one with the lowest energy—can be determined. selcuk.edu.trresearchgate.net These optimized structural parameters serve as the foundation for further calculations of properties like vibrational frequencies. selcuk.edu.tr

Table 2: Methodology for Predicting Equilibrium Geometries
StepMethodPurposeReference
1. Conformational Scan Molecular MechanicsTo perform an initial scan of the conformational space and identify possible stable conformers. selcuk.edu.trresearchgate.net
2. Geometry Optimization DFT (e.g., B3LYP/6-311++G(d,p))To perform full geometry optimization of the conformers identified in Step 1. selcuk.edu.trresearchgate.net
3. Energy Comparison DFT Energy CalculationsTo determine the most stable conformer by identifying the lowest energy structure. selcuk.edu.trresearchgate.net

Density Functional Theory (DFT) Studies on Interactions and Complexes

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure and reactivity of molecules. mdpi.com For tartaric acid and its derivatives, DFT calculations provide fundamental insights into molecular interactions. nih.gov These studies can simulate properties such as vibrational spectra, which are then compared with experimental data from techniques like terahertz time-domain spectroscopy (THz-TDS) to validate the theoretical models. nih.gov

A key tool derived from DFT for understanding intermolecular interactions is the molecular electrostatic potential (MEP). researchgate.net The MEP maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.net For the parent tartaric acid molecule, MEP calculations show negative regions localized on oxygen atoms and positive regions on acidic hydrogen atoms, indicating the primary sites for non-covalent interactions. researchgate.net This information is critical for predicting how the molecule will interact with other molecules to form complexes. researchgate.net

Detailed Mechanistic Pathways of Chemical Reactions

The reactivity of this compound is largely governed by its functional groups. When it exists as a cyclic anhydride (B1165640), its chemistry is dominated by the electrophilicity of the carbonyl carbons.

(-)-Diacetyl-L-tartaric anhydride is a potent electrophile. The carbon atoms of the carbonyl groups within the anhydride ring are bonded to highly electronegative oxygen atoms, which withdraw electron density. chemguide.co.uk This withdrawal creates a significant partial positive charge on the carbonyl carbons, making them highly susceptible to attack by nucleophiles. chemguide.co.uk

This electrophilic character makes the anhydride an effective acylating agent. libretexts.org It readily reacts with nucleophiles such as primary aromatic amines to form amides and imides. benthamscience.com The inherent chirality of the tartaric acid backbone makes the anhydride a valuable reagent in asymmetric synthesis, where it can be used for the kinetic resolution of racemic amines and alcohols.

The reactions of (-)-Diacetyl-L-tartaric anhydride with nucleophiles proceed through a well-established two-step mechanism known as nucleophilic acyl substitution, or addition-elimination. chemguide.co.ukchemistrysteps.com

Nucleophilic Addition: The reaction begins with the nucleophile attacking one of the electrophilic carbonyl carbons of the anhydride ring. chemguide.co.uk This attack breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. chemguide.co.ukchemistrysteps.com

Elimination: The tetrahedral intermediate is unstable and collapses. masterorganicchemistry.com The carbon-oxygen double bond reforms, and in the process, the bond to the leaving group is broken. chemistrysteps.com In this case, the leaving group is the carboxylate portion of the ring, resulting in the opening of the five-membered anhydride ring.

Theoretical Studies on Acyl Migration Facilitation

While specific theoretical and mechanistic investigations into the role of this compound in facilitating acyl migration are not extensively documented in publicly available research, the principles of such studies can be understood through the lens of computational chemistry. Theoretical studies are crucial for elucidating the complex mechanisms of chemical reactions, including acyl migration. These investigations provide insights into reaction pathways, transition states, and the energetics of the process, which are often difficult to determine through experimental methods alone.

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for studying organic reaction mechanisms. coe.eduumn.eduresearchgate.net DFT calculations allow for the accurate prediction of molecular structures, reaction energies, and activation barriers. researchgate.net In the context of acyl migration, these theoretical approaches can be employed to model the reaction at the atomic level, providing a detailed picture of how this compound might facilitate this process.

A hypothetical theoretical study on acyl migration facilitated by this compound would likely involve the following steps:

Modeling of Reactants and Products: The initial step would be to create accurate three-dimensional models of the reactant molecules, including the acyl donor, the acyl acceptor, and this compound. The structures of the expected products would also be modeled.

Mapping the Potential Energy Surface: Researchers would then explore the potential energy surface of the reaction to identify the most likely reaction pathways. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate.

Analysis of the Transition State: The geometry and electronic structure of the transition state would be analyzed to understand the key interactions that stabilize it. In a facilitated reaction, it would be expected that this compound interacts with the transition state to lower its energy.

For instance, a theoretical study could compare the activation energy of an uncatalyzed acyl migration with the activation energy of the same reaction in the presence of this compound. The difference in these activation energies would provide a quantitative measure of the catalytic effect.

The following interactive data table illustrates the type of data that could be generated from such a theoretical study, comparing a hypothetical uncatalyzed acyl migration with a pathway facilitated by this compound.

Reaction PathwayTransition State (TS)Calculated Activation Energy (kcal/mol)
Uncatalyzed Acyl MigrationTS-125.8
This compound Facilitated MigrationTS-218.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Such theoretical investigations could reveal that the carboxyl groups of this compound may act as proton donors or acceptors, thereby stabilizing charged intermediates or transition states. Furthermore, the chiral nature of this compound could be investigated for its influence on the stereoselectivity of the acyl migration.

Emerging Research Frontiers and Future Directions for Diacetyl L Tartaric Acid

Advancements in Untargeted Chiral Metabolomics Methodologies

The field of metabolomics, which provides a snapshot of the metabolic status of a biological system, is increasingly recognizing the importance of stereospecificity. acs.orgnih.gov Untargeted chiral metabolomics, in particular, aims to comprehensively analyze all chiral metabolites in a sample without pre-selection. acs.org A significant advancement in this area involves the use of chiral derivatizing agents (CDAs) to distinguish between enantiomers, which are often difficult to separate using standard chromatographic techniques. mdpi.comspringernature.com

(-)-Diacetyl-L-tartaric anhydride (B1165640) (DATAN), a derivative of (-)-Diacetyl-L-tartaric Acid, has emerged as a key reagent in this field. mdpi.comnih.gov A novel strategy for untargeted chiral metabolomics utilizes DATAN for the derivatization of metabolites containing hydroxy and amine groups, such as hydroxy acids (HAs) and amino acids (AAs). acs.orgnih.gov This method allows for the simultaneous conversion of enantiomers into diastereomers, which can then be resolved in a single analytical run using liquid chromatography-high resolution tandem mass spectrometry (LC-HR-MS/MS). nih.govresearchgate.net

One innovative approach involves using both the (+) and (-) enantiomeric pair of DATAN. Derivatizing a sample with each enantiomer of the reagent causes a reversal in the elution order of the D and L isomers of the metabolites, allowing for the confident discrimination between chiral and achiral compounds in an untargeted manner. acs.orgnih.gov This methodology has successfully enabled the separation and detection of a large library of standards, including hundreds of chiral and achiral metabolites, in one analysis. acs.orgnih.gov Furthermore, the use of data-independent MS/MS acquisition (DIA) helps to positively identify DATAN-labeled metabolites based on diagnostic fragment ions specific to the reagent. acs.orgnih.gov

These advancements are crucial for obtaining a more accurate understanding of the metabolome, as enantiomers of the same compound can have vastly different biological activities and roles in health and disease. springernature.com The application of these methodologies is providing new insights into the stereospecific metabolic profiles of various biological systems. researchgate.net

Novel Applications in Rational Drug Design and Pharmacophore Development

This compound and its derivatives are finding new utility in the field of rational drug design and the development of pharmacophores, which are the essential three-dimensional arrangement of functional groups responsible for a drug's biological activity.

One area of application is in the synthesis of chiral compounds with potential therapeutic properties. For example, derivatives of diacetyl-L-tartaric acid have been used to create chiral amides that exhibit significant antibacterial and antifungal activities. This highlights its role as a scaffold for developing new antimicrobial agents.

A computational modeling approach, known as the Petra/Osiris/Molinspiration/DFT (POM/DFT) model, has been employed to investigate 3-hydroxy-indolin-2-one derivatives of diacetyl-L-tartaric acid. benthamdirect.com This study aimed to identify the physicochemical parameters that govern the bioactivity of these compounds, which contain combined antiviral, antitumor, and antibacterial pharmacophore sites. benthamdirect.com The analysis revealed that these derivatives possess a specific platform capable of coordinating with transition metals and identified a key (Osp2,O sp3,O sp2)-pharmacophore site. benthamdirect.com

Furthermore, molecular docking studies have been conducted to understand the interaction of these derivatives with biological targets, such as HIV-1 integrase. benthamdirect.com These studies have shown that specific derivatives can form hydrogen bonding interactions within the catalytic core domain of the enzyme, similar to known reference ligands. benthamdirect.com Such insights are invaluable for the rational design of more potent and selective inhibitors. The chiral nature of this compound is crucial in these applications, as it allows for the synthesis of stereochemically defined molecules, which is often critical for specific interactions with biological targets. researchgate.netchemimpex.com

Development of Advanced Derivatization Strategies for Complex Biological Matrices

The analysis of chiral compounds in complex biological matrices such as plasma, urine, and tissue presents significant analytical challenges due to the low concentration of target analytes and the presence of interfering substances. mdpi.com Advanced derivatization strategies using (-)-Diacetyl-L-tartaric anhydride (DATAN) are being developed to overcome these challenges. mdpi.comnih.gov

DATAN is a recognized chiral derivatizing agent used for the analysis of hydroxy acids and amino acids in various biological samples. mdpi.comnih.gov The reaction of DATAN with the hydroxy and amino groups of metabolites forms stable diastereomers, which can be more easily separated and detected. mdpi.comnih.gov This is particularly important for the enantioselective analysis of D- and L-2-hydroxyglutarate (2-HG) in urine, which is crucial for the differential diagnosis of certain metabolic disorders known as 2-hydroxyglutaric acidurias. nih.gov

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using DATAN for derivatization has been developed for the rapid and sensitive measurement of D- and L-2-HG. nih.gov This method involves drying a small volume of urine, derivatizing the analytes with DATAN to form diastereomers, and then separating them on a standard C18 HPLC column for detection by MS/MS. nih.gov This approach provides well-separated peaks for the diastereomers of D- and L-2-HG with a short runtime. nih.gov

Similarly, DATAN has been effectively used as a chiral derivatization reagent for the determination of vigabatrin (B1682217) enantiomers in mouse serum. nih.gov Vigabatrin is an antiepileptic drug administered as a racemic mixture, although only the S-enantiomer is therapeutically active. nih.gov The derivatization with DATAN produces tartaric acid monoester derivatives of the vigabatrin enantiomers that can be readily resolved by reversed-phase chromatography and analyzed by ultra-high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry (UHPLC-Q-TOF-MS). nih.gov The derivatization conditions, such as temperature and reaction time, have been optimized to ensure efficient conversion. nih.gov

These advanced derivatization strategies enhance the sensitivity and selectivity of analytical methods, enabling the accurate quantification of chiral metabolites in complex biological samples and contributing to a better understanding of their roles in health and disease. nih.gov

Exploration of New Biocatalytic Systems

The use of biocatalysts, such as enzymes and whole microbial cells, offers a green and efficient alternative to traditional chemical synthesis. mdpi.com Research in this area is exploring new biocatalytic systems, and tartaric acid and its derivatives are playing a significant role.

Historically, the first chiral separation of tartaric acid was achieved through biotransformation using Penicillium glaucum. nih.gov More recently, the focus has shifted to the enzymatic production of enantiomerically pure tartaric acid. mdpi.com A key enzyme in this process is cis-epoxysuccinate hydrolase (CESH), which is found in various bacteria. mdpi.com CESH is unique because it acts on a small, symmetric, and highly hydrophilic substrate, cis-epoxysuccinate, to produce either L-(+)- or D-(-)-tartaric acid with very high enantiomeric purity. mdpi.com This enzymatic process is advantageous as it occurs under mild conditions and does not require cofactors. mdpi.com

The production of tartaric acid can be achieved through a chemo-enzymatic approach where maleic acid is first chemically converted to an intermediate, which is then hydrolyzed by CESH to yield tartaric acid. chemicalbook.com Different microorganisms have been identified that produce CESH specific for either the L-(+) or D-(-) enantiomer. For example, strains of Klebsiella sp. have been found to produce a thermostable CESH suitable for the industrial production of L-(+)-tartaric acid. mdpi.com

Furthermore, research is being conducted to develop microbial cell factories for the production of tartaric acid precursors from renewable resources like glucose. nih.gov For instance, a genetically modified Gluconobacter oxydans has been developed to produce tartaric semialdehyde, a precursor to L-(+)-tartaric acid. nih.gov This demonstrates the potential for creating sustainable, bio-based routes for the synthesis of tartaric acid and its derivatives. nih.govresearchgate.net The chiral nature of this compound also makes it a valuable building block in the synthesis of biocatalysts for various biochemical reactions. chemimpex.com

Investigations into Stereoselective Metabolic Profiles in Disease Progression (e.g., Cancer, Metabolic Disorders)

The study of stereoselective metabolic profiles is a burgeoning area of research that is providing new insights into the pathology of various diseases, including cancer and metabolic disorders. nih.gov It is now understood that the different enantiomers of a metabolite can have distinct biological roles and that alterations in their ratios can be indicative of disease states. nih.gov

A notable application of (-)-Diacetyl-L-tartaric anhydride (DATAN) is in the investigation of the enantioselective metabolic profiles of acute myeloid leukemia (AML). acs.orgnih.gov A novel untargeted chiral metabolomics strategy using DATAN derivatization coupled with LC-HR-MS/MS has been applied to analyze bone marrow and peripheral blood plasma samples from AML patients. nih.govresearchgate.net This sensitive and selective method enabled the detection of trace levels of D-enantiomers of hydroxy acids and amino acids. acs.orgnih.gov The study revealed that several of these chiral metabolites were significantly altered in response to chemotherapy, suggesting their potential as biomarkers for treatment response. acs.orgnih.gov

In the context of metabolic disorders, the accurate quantification of D- and L-2-hydroxyglutarate (2-HG) is essential for diagnosing specific inborn errors of metabolism. nih.govnih.gov Elevated levels of D-2-HG or L-2-HG are biomarkers for D-2-hydroxyglutaric aciduria and L-2-hydroxyglutaric aciduria, respectively. nih.gov Analytical methods employing DATAN as a chiral derivatizing agent have been developed for the precise measurement of these enantiomers in urine, facilitating the differential diagnosis of these conditions. nih.gov

Furthermore, chiral metabolomics is an emerging field in neuroscience research, where D-amino acids are being investigated as potential biomarkers for neurological diseases due to their role in modulating N-methyl-D-aspartate (NMDA) receptors and neurotransmission. mdpi.com The development of advanced analytical techniques using chiral derivatization reagents like DATAN is critical for accurately measuring the low levels of these D-amino acids in complex biological matrices and understanding their correlation with disease progression. mdpi.com

Integration into Sustainable Synthesis Routes and Green Chemistry Initiatives

This compound, being derived from L-tartaric acid, a natural product found in grapes, is inherently a bio-based compound. nih.govpw.edu.pl This makes it an attractive building block for sustainable synthesis and green chemistry initiatives, which aim to develop chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net

One of the key areas where tartaric acid and its derivatives are contributing to green chemistry is in the development of bio-based plasticizers. For example, 2,3-diacetyl tartrate dialkyl esters have been synthesized from renewable tartaric acid as environmentally friendly plasticizers for polyvinyl chloride (PVC), offering an alternative to traditional petroleum-based plasticizers. researchgate.net

The production of tartaric acid itself is also a focus of sustainable initiatives. While it can be sourced as a by-product of the wine industry, there is growing interest in microbial fermentation and biocatalytic processes to produce it from renewable feedstocks like glucose. chemicalbook.comnih.gov These bio-based production routes are considered more environmentally friendly than chemical synthesis methods that may use harsh reagents and produce toxic by-products. mdpi.comresearchgate.net

In the food industry, derivatives of tartaric acid, such as diacetyl tartaric acid esters of monoglycerides (B3428702) and diglycerides (DATEMs), are used as emulsifiers. mdpi.com Research is ongoing to enhance the functionality of these food-grade molecules. For instance, modifying DATEMs by covalently linking them with antioxidants like caffeic acid has been shown to improve the oxidative stability of oil-in-water emulsions, demonstrating a sustainable approach to food preservation. mdpi.com

Furthermore, the chiral nature of this compound makes it a valuable reagent in asymmetric synthesis, facilitating the production of enantiomerically pure compounds for the pharmaceutical and other industries in a more resource-efficient manner. chemimpex.com Its use as a chiral resolving agent and in the synthesis of biocatalysts aligns with the principles of green chemistry by promoting the development of more efficient and selective chemical transformations. chemimpex.com

Expanding its Utility in Advanced Materials for High-Efficiency Separations and Catalysis

The unique chiral structure of this compound and its derivatives makes them valuable components in the development of advanced materials for high-efficiency separations and catalysis. mdpi.com

In the area of separations, tartaric acid derivatives have been used to create chiral stationary phases (CSPs) for chromatography. These CSPs are essential for the separation of enantiomers, a critical task in the pharmaceutical industry where the different enantiomers of a drug can have vastly different pharmacological effects. nih.gov For instance, tartaric acid amides and imides have been used as chromatographic column packing materials. researchgate.netresearchgate.net

A more recent development is the use of tartaric acid derivatives in the synthesis of chiral covalent organic frameworks (COFs). COFs are a class of porous crystalline polymers with well-defined structures. By incorporating chiral building blocks like derivatives of tartaric acid, it is possible to create COFs with chiral pores that can be used for enantioselective separations and catalysis.

In the field of catalysis, tartaric acid amides and imides have been utilized as catalysts or as ligands for metal catalysts in stereoselective reactions. researchgate.netresearchgate.net Their defined stereochemistry helps to control the stereochemical outcome of the reaction, leading to the desired enantiomer of the product. This is a key principle of asymmetric catalysis, a powerful tool in modern organic synthesis.

Furthermore, hybrid materials incorporating tartaric acid derivatives are being explored. For example, modifying metal-organic frameworks (MOFs) with these chiral molecules can enhance their stereoselectivity for the separation of chiral compounds like amino acid enantiomers. The versatility of this compound and its derivatives as chiral building blocks continues to drive innovation in the design of new materials for a wide range of applications in separation science and catalysis.

Conclusion

Synthesis of Key Research Contributions and Ongoing Relevance

(-)-Diacetyl-L-tartaric acid, a derivative of the readily available and naturally occurring L-tartaric acid, remains a highly relevant compound in chemical research and industry. chemicalbook.comwikipedia.org Its utility stems directly from its inherent chirality, which is leveraged in asymmetric synthesis and the resolution of racemates—a fundamental challenge in stereochemistry. chemimpex.com Research has successfully demonstrated its application as a chiral building block and a classical resolving agent, continuing the legacy of Pasteur's foundational work on tartaric acid. Furthermore, studies on the synthesis of novel chiral amides and imides from its anhydride (B1165640) have opened new avenues for creating compounds with potential biological activities. ingentaconnect.comresearchgate.net The ongoing use of its derivatives, like DATEM, in the food industry underscores its practical importance. cnchemsino.com

Future Outlook and Potential Impact on Diverse Scientific Disciplines

The future of this compound and its derivatives appears promising, with potential impacts across various scientific fields. In pharmaceutical science, its role in providing enantiomerically pure drugs remains critical, as the therapeutic effects of many drugs are enantiomer-dependent. The development of new chiral catalysts and auxiliaries based on its structure could lead to more efficient and selective synthetic methods. In materials science, the design of novel chiral polymers and metal-organic frameworks using this compound as a building block could result in advanced materials for enantioselective separations, sensing, and asymmetric catalysis. biosynth.com As research continues to explore the synthesis and application of its derivatives, this compound is poised to remain a key player in the development of new technologies and molecules that benefit society.

Q & A

Basic: What is the role of (-)-diacetyl-L-tartaric acid (DATAN) in resolving enantiomers of chiral metabolites like 2-hydroxyglutarate (2HG)?

DATAN is a chiral derivatizing agent that reacts with hydroxyl groups of metabolites to form diastereomers, enabling chromatographic separation of enantiomers. For 2HG analysis, DATAN reacts under acidic conditions (e.g., 0.1% formic acid) with heat activation (60–80°C) to form stable esters. The resulting derivatives are resolved using specialized columns (e.g., Kinetex C18 with ammonium formate buffer, pH 3.6) and quantified via high-resolution LC/MS (e.g., Q Exactive Orbitrap) with m/z 363.057 for DATAN-2HG adducts .

Advanced: How can researchers optimize chromatographic resolution of DATAN-derivatized enantiomers to address low signal-to-noise ratios in complex biological matrices?

Key optimizations include:

  • Column selection : Polar-RP or NH2 columns for hydrophilic interaction (HILIC) improve retention of polar metabolites like 2HG .
  • Mobile phase pH : Adjusting pH to 9.45 with ammonium hydroxide enhances separation of D-2HG and L-2HG by exploiting differences in ionization .
  • Internal standards : Isotope-labeled 2HG or structurally similar compounds (e.g., α-ketoglutarate) normalize matrix effects .
  • Steric constraint strategies : Introducing bulky groups during derivatization (e.g., using DATAN’s acetyl moieties) increases diastereomer hydrophobicity, improving peak separation .

Basic: What are the critical parameters for validating DATAN-based derivatization protocols in metabolite quantification studies?

Validation requires:

  • Reaction efficiency : Confirming >95% derivatization yield via spike-and-recovery experiments with deuterated standards .
  • Stability : Testing DATAN-analyte adduct stability under storage conditions (e.g., -80°C, 24-hour autosampler stability) .
  • Linearity and sensitivity : Establishing calibration curves (1 nM–100 µM) with R² >0.99 and limits of detection (LOD) <10 nM .
  • Selectivity : Cross-validating results with orthogonal methods (e.g., enzymatic assays for total 2HG) to rule out interference .

Advanced: How can contradictory D-2HG/L-2HG ratios arising from DATAN derivatization be resolved in cancer metabolism studies?

Discrepancies often stem from:

  • Sample preparation artifacts : Acidic extraction (pH <2) prevents endogenous enzymatic conversion of D-2HG to L-2HG .
  • Incomplete derivatization : Increasing reaction time (≥30 minutes) and temperature (70°C) ensures full conversion, verified via time-course experiments .
  • Matrix effects : Normalizing to protein content or cell count reduces variability in tissue homogenates .
  • Cross-reactivity : Validating DATAN specificity using knockout models (e.g., IDH1-mutant vs. wild-type gliomas) confirms assay reliability .

Basic: How is DATAN utilized in synthesizing chiral antimicrobial agents?

DATAN reacts with amines or amino acids to form chiral imides or amides, which exhibit stereospecific bioactivity. For example:

  • Chiral imides : DATAN is condensed with benzylamine under reflux (toluene, 110°C) to yield products screened for antifungal activity against Candida albicans (MIC ≤25 µg/mL) .
  • POM/DFT analyses : Computational modeling identifies key pharmacophore features (e.g., hydrogen-bond donors) in DATAN-derived amides, guiding structural optimization .

Advanced: What strategies mitigate batch-to-batch variability in DATAN purity for reproducible enantiomer quantification?

  • Supplier qualification : Use vendors providing ≥98% purity (e.g., Sigma-Aldrich, Thermo Scientific) with validated CoA (e.g., lot-specific HPLC purity ≥99%) .
  • Pre-derivatization purification : Solid-phase extraction (C18 cartridges) removes impurities interfering with LC/MS signals .
  • In-process controls : Spiking a racemic 2HG standard into each batch monitors derivatization consistency .

Basic: What safety protocols are essential when handling DATAN in laboratory settings?

  • PPE : Use nitrile gloves and goggles to prevent skin/eye contact (irritant properties per SDS) .
  • Ventilation : Perform derivatization in fume hoods due to acetic anhydride byproducts .
  • Waste disposal : Neutralize acidic reaction mixtures with bicarbonate before disposal .

Notes on Evidence Utilization:

  • Structural and derivatization mechanisms are supported by LC/MS methodologies in .
  • Synthetic applications are derived from peer-reviewed studies on chiral amides .
  • Safety protocols align with Sigma-Aldrich and Thermo Scientific SDS guidelines .
  • Contradictions in enantiomer ratios are addressed via methodological validations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.